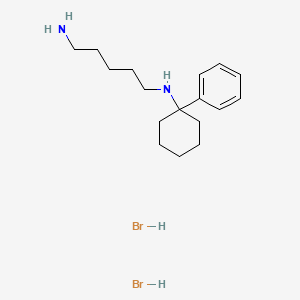
N'-(1-phenylcyclohexyl)pentane-1,5-diamine;dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Voltage- and use-dependent open-channel antagonist of AMPA receptors. Selective between subtypes; blocks GluR2 subunit-lacking receptors more potently than GluR2-containing receptors (KD for GluR2-containing AMPAR is 210 times higher at -80 mV). More potent than IEM 1460 and IEM 1754 due to a slower unblocking rate. Alleviates inflammatory pain in a rat model of peripheral inflammation.
Mécanisme D'action
Target of Action
IEM 1925 dihydrobromide primarily targets the AMPA receptors , which are a type of ionotropic glutamate receptor . It is selective between subtypes, blocking GluA2 subunit-lacking receptors more potently than GluA2-containing receptors . AMPA receptors play a crucial role in synaptic transmission and plasticity in the central nervous system.
Mode of Action
IEM 1925 dihydrobromide acts as a voltage- and use-dependent open-channel antagonist of AMPA receptors . It blocks the GluA2 subunit-lacking receptors more potently than GluA2-containing receptors . The blocking potency of IEM 1925 dihydrobromide for GluA2-containing AMPAR is 210 times higher at -80 mV .
Pharmacokinetics
It is soluble to 100 mm in water and to 50 mm in dmso , which suggests that it could be well-absorbed and distributed in the body
Result of Action
The molecular and cellular effects of IEM 1925 dihydrobromide’s action primarily involve the modulation of neural signaling. By blocking AMPA receptors, it can inhibit excitatory synaptic transmission. This has been shown to alleviate inflammatory pain in a rat model of peripheral inflammation .
Analyse Biochimique
Biochemical Properties
IEM 1925 dihydrobromide interacts with AMPA receptors, specifically the GluA2 subunit . The nature of these interactions is voltage- and use-dependent .
Cellular Effects
IEM 1925 dihydrobromide’s interaction with AMPA receptors can influence cell function. By blocking GluA2 subunit-lacking receptors, it can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of IEM 1925 dihydrobromide involves its antagonistic action on AMPA receptors. It binds to these receptors and blocks them, thereby inhibiting their function .
Dosage Effects in Animal Models
In animal models, the effects of IEM 1925 dihydrobromide can vary with different dosages . For instance, in a rat model of epilepsy, the latent period of onset of epileptiform activity increased by 40% with a dose of 10 mg/kg .
Propriétés
IUPAC Name |
N'-(1-phenylcyclohexyl)pentane-1,5-diamine;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2.2BrH/c18-14-8-3-9-15-19-17(12-6-2-7-13-17)16-10-4-1-5-11-16;;/h1,4-5,10-11,19H,2-3,6-9,12-15,18H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYUSVRXEKAQSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)NCCCCCN.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
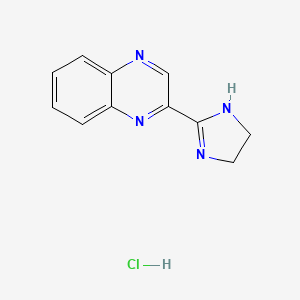
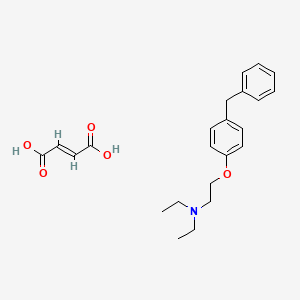
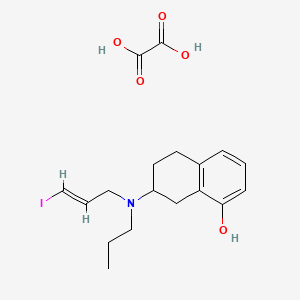
![N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride](/img/structure/B560212.png)
![1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride](/img/structure/B560214.png)
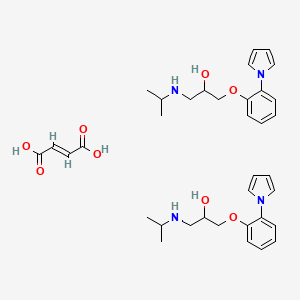

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride](/img/structure/B560218.png)
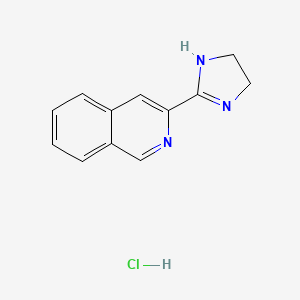

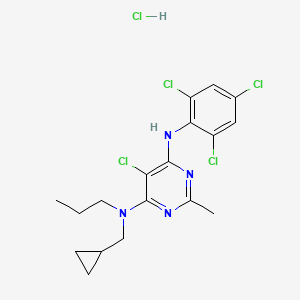
![2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride](/img/structure/B560227.png)
![2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride](/img/structure/B560228.png)
![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride](/img/structure/B560229.png)
